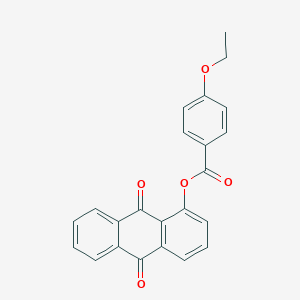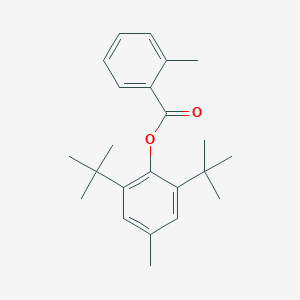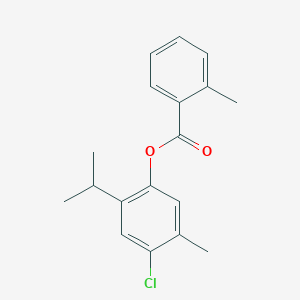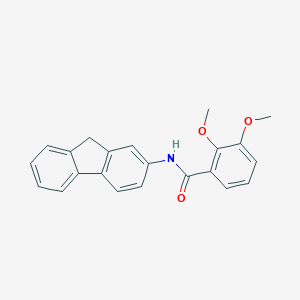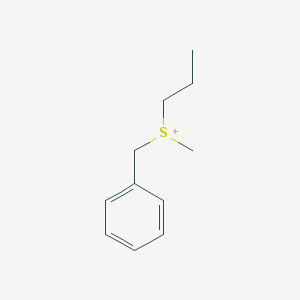
Benzyl(methyl)propylsulfonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(methyl)propylsulfonium is a chemical compound used in scientific research for its unique properties. This compound is a sulfonium salt that is synthesized through a specific method and has been found to have various biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of benzyl(methyl)propylsulfonium is not fully understood. However, it is believed that the compound acts as a methylating agent and can transfer a methyl group to various substrates. This mechanism of action has been studied extensively in organic synthesis and has been found to be effective in the preparation of various organic compounds.
Biochemical and Physiological Effects
Benzyl(methyl)propylsulfonium has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial activity and has been used in the preparation of antibacterial and antifungal agents. Additionally, benzyl(methyl)propylsulfonium has been found to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzyl(methyl)propylsulfonium in lab experiments is its unique properties. The compound has been found to be an effective reagent in organic synthesis and has been used in the preparation of various organic compounds. Additionally, benzyl(methyl)propylsulfonium has been found to have potential as a therapeutic agent.
One limitation of using benzyl(methyl)propylsulfonium in lab experiments is its toxicity. The compound can be toxic if ingested or inhaled and should be handled with care. Additionally, benzyl(methyl)propylsulfonium can be expensive to produce, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of benzyl(methyl)propylsulfonium in scientific research. One direction is the continued study of its mechanism of action. Additionally, benzyl(methyl)propylsulfonium could be further explored as a therapeutic agent for the treatment of cancer and other diseases. Finally, the synthesis method of benzyl(methyl)propylsulfonium could be optimized to produce higher yields and reduce costs.
Conclusion
In conclusion, benzyl(methyl)propylsulfonium is a unique chemical compound that has various scientific research applications. Its synthesis method has been found to be effective in producing high yields of the compound, and its mechanism of action has been studied extensively in organic synthesis. Benzyl(methyl)propylsulfonium has been found to have various biochemical and physiological effects and has potential as a therapeutic agent. While there are limitations to its use in lab experiments, there are several future directions for the study of benzyl(methyl)propylsulfonium in scientific research.
Méthodes De Synthèse
Benzyl(methyl)propylsulfonium is synthesized through the reaction of benzyl chloride, methyl propyl sulfide, and sodium hydride in anhydrous dimethylformamide. The reaction produces a white crystalline solid that is purified through recrystallization. This synthesis method has been reported in various scientific journals and has been found to be effective in producing high yields of benzyl(methyl)propylsulfonium.
Applications De Recherche Scientifique
Benzyl(methyl)propylsulfonium has been used in various scientific research applications. It has been found to be an effective reagent in organic synthesis and has been used in the preparation of various organic compounds. Additionally, benzyl(methyl)propylsulfonium has been used in the synthesis of biologically active compounds and has been found to have potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C11H17S+ |
|---|---|
Poids moléculaire |
181.32 g/mol |
Nom IUPAC |
benzyl-methyl-propylsulfanium |
InChI |
InChI=1S/C11H17S/c1-3-9-12(2)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3/q+1 |
Clé InChI |
UUDYANGLQXIKEH-UHFFFAOYSA-N |
SMILES |
CCC[S+](C)CC1=CC=CC=C1 |
SMILES canonique |
CCC[S+](C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)

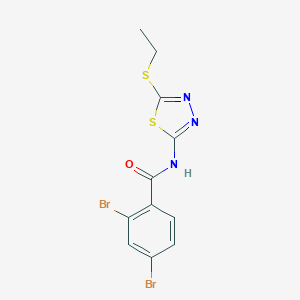
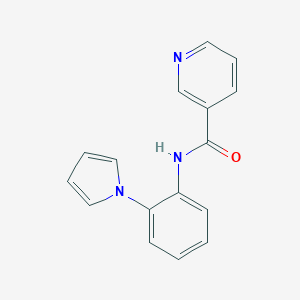

![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
